molecular formula C25H38O6 B147004 6'-Hydroxymethyl Simvastatin CAS No. 128241-03-2

6'-Hydroxymethyl Simvastatin

Numéro de catalogue B147004
Numéro CAS: 128241-03-2
Poids moléculaire: 434.6 g/mol
Clé InChI: ATPFRGQBOVFFQM-HGQWONQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Hydroxymethyl Simvastatin is a synthetic compound that was first synthesized in the late 1990s and has since become a widely used drug for the treatment of hypercholesterolemia. It is a derivative of simvastatin, a statin drug used to lower cholesterol levels in the body. 6-Hydroxymethyl simvastatin is a prodrug, meaning it is inactive until it is metabolized in the body, making it more effective and safer than other statins.

Applications De Recherche Scientifique

Pharmacocinétique chez les populations pédiatriques

6'-Hydroxymethyl Simvastatin : joue un rôle crucial dans la compréhension de la pharmacocinétique de la simvastatine et de ses métabolites chez les enfants et les adolescents. Une étude visait à développer un modèle pharmacocinétique de population pour la simvastatine, qui comprenait This compound comme métabolite, pour étudier la variabilité de l'exposition aux médicaments chez les patients pédiatriques . Cette recherche est essentielle pour optimiser le dosage et améliorer la sécurité et l'efficacité du traitement aux statines chez les jeunes populations.

Gestion des maladies cardiovasculaires

En tant que métabolite de la simvastatine, This compound est impliqué dans le traitement des troubles lipidiques, y compris l'hypercholestérolémie. La recherche sur la simvastatine a montré son efficacité pour réduire les facteurs de risque liés aux événements cardiovasculaires majeurs. Le rôle du métabolite dans l'activité pharmacologique du médicament est important pour développer des traitements qui minimisent les effets secondaires comme la myopathie et la rhabdomyolyse .

Potentiel thérapeutique neuroprotecteur

Des études approfondies ont montré un lien entre le métabolisme du cholestérol et les complications cérébrales, telles que la maladie d'Alzheimer et la maladie de ParkinsonThis compound pourrait être un élément clé dans l'application thérapeutique de la simvastatine pour ces maladies neurodégénératives, ouvrant de nouvelles voies pour la recherche et les stratégies de traitement .

Interaction médicamenteuse et métabolisme

Comprendre le métabolisme de la simvastatine, y compris le rôle de This compound, est crucial pour prédire les interactions médicamenteuses. Étant donné que la simvastatine est métabolisée par le système du cytochrome P450, il existe un potentiel d'interactions avec d'autres médicaments, ce qui peut affecter la sécurité et l'efficacité du traitement par simvastatine .

Variabilité génétique dans la réponse aux médicaments

La recherche impliquant This compound explore également les facteurs génétiques qui influencent la réponse à la simvastatine. Les variations de gènes comme SLCO1B1 peuvent affecter la pharmacocinétique de la simvastatine et de ses métabolites, conduisant à une variabilité dans les réponses des patients. Ce domaine d'étude est essentiel pour les approches de médecine personnalisée .

Optimisation du traitement aux statines

La modélisation pharmacocinétique de la simvastatine et de ses métabolites, y compris This compound, aide à optimiser le traitement aux statines. En comprenant comment le médicament et ses métabolites sont absorbés, distribués, métabolisés et éliminés, les cliniciens peuvent adapter les traitements aux besoins individuels des patients, améliorant ainsi les résultats thérapeutiques .

Mécanisme D'action

Target of Action

The primary target of 6’-Hydroxymethyl Simvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, 6’-Hydroxymethyl Simvastatin helps manage abnormal lipid levels and lower the risk of cardiovascular disease .

Mode of Action

6’-Hydroxymethyl Simvastatin is a prodrug, which means it is inactive when administered and needs to be metabolized in the body to become active . The 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA . This active metabolite competitively inhibits HMG-CoA Reductase, thereby reducing the conversion of HMG-CoA to mevalonic acid, a precursor of cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by 6’-Hydroxymethyl Simvastatin affects the mevalonate pathway, which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This leads to a decrease in LDL levels, sometimes referred to as "bad cholesterol" .

Pharmacokinetics

The pharmacokinetics of 6’-Hydroxymethyl Simvastatin involves its absorption, distribution, metabolism, and excretion (ADME). After administration, simvastatin is hydrolyzed to its active form, simvastatin acid . Both simvastatin and simvastatin acid are extensively metabolized by CYP3A4/5 to form 3-hydroxysimvastatin and 6-hydroxymethyl-simvastatin and -simvastatin acid . Age was identified as a covariate affecting elimination clearances of 6-hydroxymethyl simvastatin acid .

Result of Action

The primary result of 6’-Hydroxymethyl Simvastatin’s action is the reduction of LDL cholesterol levels in the blood . This reduction in LDL cholesterol levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of 6’-Hydroxymethyl Simvastatin can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP3A5 gene have been shown to affect the disposition of simvastatin and may provide a plausible explanation for interindividual variability of simvastatin disposition . Furthermore, the efficacy and stability of 6’-Hydroxymethyl Simvastatin could potentially be affected by factors such as diet, other medications, and overall health status of the individual.

Analyse Biochimique

Biochemical Properties

6’-Hydroxymethyl Simvastatin interacts with various enzymes and proteins. It is hydrolyzed to the active simvastatin acid by carboxyesterase and paraoxonase such as CES1 and PON1 . Simvastatin acid is a potent inhibitor of HMG-CoA reductase , an enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis .

Cellular Effects

6’-Hydroxymethyl Simvastatin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Research suggests that statins, including simvastatin, have many neuroprotective effects in addition to lowering cholesterol . They also cause pro-apoptotic, growth-inhibitory, and pro-differentiation effects in various malignancies .

Molecular Mechanism

6’-Hydroxymethyl Simvastatin exerts its effects at the molecular level through various mechanisms. It inhibits the enzyme HMG-CoA reductase, thereby reducing the production of mevalonic acid, a precursor of cholesterol . This leads to a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the blood, resulting in lowered circulating cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6’-Hydroxymethyl Simvastatin change over time. A decrease in total drug level during incubation indicates that the drug is partly biotransformed by bacterial enzymes . Also, a dose-dependent decrease in both glucose uptake and oxidation were observed in mature myotubes after exposure to simvastatin .

Dosage Effects in Animal Models

The effects of 6’-Hydroxymethyl Simvastatin vary with different dosages in animal models. Increasing the dose of simvastatin from 5 to 120mg increases the pharmacological activity in a linear fashion . Administration of high dosages of simvastatin to animals in preclinical toxicology studies has resulted in a spectrum of toxicities in a variety of organ systems .

Metabolic Pathways

6’-Hydroxymethyl Simvastatin is involved in the cholesterol synthesis pathway. It is metabolized by the cytochrome P450 system, and polymorphisms in the CYP3A5 gene have been shown to affect the disposition of simvastatin .

Transport and Distribution

6’-Hydroxymethyl Simvastatin is transported into cells leading to drug bioaccumulation over time . It is a substrate of the transport protein OATP1B1 . Simvastatin transported may also be affected by efflux transporters ABCB1 and ABCC2 .

Subcellular Localization

It is known that simvastatin and its metabolites tend to remain within the liver and the intestines .

Propriétés

IUPAC Name

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPFRGQBOVFFQM-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Hydroxymethyl Simvastatin
Reactant of Route 2
Reactant of Route 2
6'-Hydroxymethyl Simvastatin
Reactant of Route 3
6'-Hydroxymethyl Simvastatin
Reactant of Route 4
6'-Hydroxymethyl Simvastatin
Reactant of Route 5
6'-Hydroxymethyl Simvastatin
Reactant of Route 6
6'-Hydroxymethyl Simvastatin

Q & A

Q1: How is 6'-Hydroxymethyl Simvastatin produced?

A: this compound is generated through microbial conversion of Simvastatin using the bacterial strain Nocardia autotrophica subsp. canberrica ATCC 35203. [] This biotransformation process involves specific fermentation conditions to optimize the production of this compound. []

Q2: What is the structural characterization of this compound?

A: While the provided research confirms the identification of this compound through spectral data (MS and 1H NMR), it does not provide the specific molecular formula, weight, or detailed spectroscopic data. [] Further research is needed to fully elucidate these structural characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.